

An In-depth Guide to the Structure of Fmoc-Phg-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Phg-OH**

Cat. No.: **B557388**

[Get Quote](#)

Introduction

N- α -Fmoc-L-phenylglycine, commonly abbreviated as **Fmoc-Phg-OH**, is a chemically modified amino acid derivative extensively utilized by researchers and drug development professionals. It serves as a crucial building block in solid-phase peptide synthesis (SPPS).^[1] The attachment of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group of phenylglycine allows for the controlled, sequential addition of amino acids to a growing peptide chain.^[1] Phenylglycine is a non-proteinogenic amino acid, and its incorporation into peptides can confer unique structural constraints and pharmacological properties. This guide provides a detailed examination of the molecular structure of **Fmoc-Phg-OH**.

Core Molecular Structure

The structure of **Fmoc-Phg-OH** is an assembly of three distinct chemical moieties:

- The Phenylglycine (Phg) Core: Phenylglycine is an amino acid where a phenyl group is directly attached to the alpha-carbon (the carbon atom adjacent to the carboxyl group). This distinguishes it from phenylalanine, where a methylene bridge separates the phenyl group from the alpha-carbon.
- The Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group attached to the nitrogen atom of the amino group of phenylglycine.^{[1][2]}

- The Carboxylic Acid Group: The carboxyl group (-COOH) is a defining feature of the amino acid, which participates in peptide bond formation.

The systematic IUPAC name for the commonly used L-isomer is (2S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid.[\[3\]](#)

Component Analysis

1. Phenylglycine (Phg) Phenylglycine is an achiral amino acid in its free form, but when incorporated into a larger molecule like this, the alpha-carbon becomes a stereocenter. The designation "Phg" can refer to the L-form ((S)-configuration), the D-form ((R)-configuration), or a racemic mixture (DL).[\[4\]](#)[\[5\]](#) In the context of peptide synthesis, Fmoc-L-Phg-OH is frequently used.[\[1\]](#)[\[3\]](#)[\[6\]](#) The phenyl ring's direct attachment to the backbone alpha-carbon imparts significant conformational rigidity to the peptide chain.
2. The Fmoc Group (9-fluorenylmethyloxycarbonyl) The Fmoc group is a large, aromatic protecting group essential for modern peptide synthesis.[\[2\]](#) Its structure consists of a fluorene ring system linked to a methoxycarbonyl group. This group is stable under acidic conditions but is readily removed by a base (typically a piperidine solution), a process known as deprotection. This orthogonality allows for the selective removal of the Fmoc group without cleaving the peptide from the solid support or removing acid-labile side-chain protecting groups.
3. The Carboxylic Acid (-OH) The carboxylic acid functional group is the site of activation for coupling reactions during peptide synthesis. Using coupling reagents, this group reacts with the free amino group of the next amino acid in the sequence to form a peptide bond.

Quantitative Data Summary

The following table summarizes key quantitative data for Fmoc-L-Phg-OH.

Property	Value	Source
Molecular Formula	C ₂₃ H ₁₉ NO ₄	[1] [3] [6]
Molecular Weight	373.40 g/mol	[5] [6]
CAS Number	102410-65-1 (L-isomer)	[1] [3] [6]
Appearance	White to off-white solid/powder	[1] [6]
IUPAC Name	(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid	[3]
SMILES	C1=CC=C(C=C1)--INVALID- LINK-- O)NC(=O)OCC2C3=CC=CC= C3C4=CC=CC=C24	[3]
InChI Key	PCJHOCNJLMFYCV- NRFANRHFSA-N (L-isomer)	[3] [6]

Structural Visualization

The chemical structure of Fmoc-L-Phg-OH is depicted below, illustrating the connectivity of the Fmoc group, the phenylglycine residue, and the carboxylic acid.

Figure 1: 2D chemical structure of Fmoc-L-Phenylglycine (**Fmoc-Phg-OH**).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Fluorenylmethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 3. Fmoc-Phg-OH | C23H19NO4 | CID 7269367 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/7269367)]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Fmoc-Phg-OH ≥98.0% (HPLC) | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- To cite this document: BenchChem. [An In-depth Guide to the Structure of Fmoc-Phg-OH]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557388#what-is-the-structure-of-fmoc-phg-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com